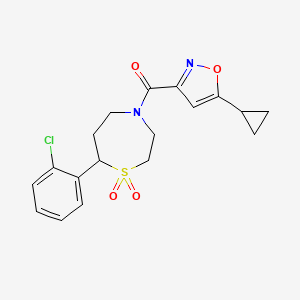![molecular formula C22H20N4O B2837773 N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105241-18-6](/img/structure/B2837773.png)
N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a complex organic compound. It contains functional groups such as phenethyl, pyridinyl, and benzimidazolyl, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving aminopyridines and acetophenones . These reactions are typically catalyzed by copper(I) and can tolerate a wide range of functional groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as oxidative coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some similar compounds have been found to form a dense net of hydrogen bonds in certain conditions .
Applications De Recherche Scientifique
Medical Imaging
N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide derivatives have been synthesized and evaluated for their potential as probes for the Peripheral Benzodiazepine Receptors (PBR) in vivo using SPECT (Single Photon Emission Computed Tomography). High affinity and selective ligands for PBR, such as substituted imidazo[1,2-α]pyridines, were developed for studying PBR using radioiodinated analogues, demonstrating the compound's utility in medical imaging applications (Katsifis et al., 2000).
Drug Design and Development
Significant effort has been directed toward the design and synthesis of this compound derivatives for drug development. One example is the discovery of K-604, a clinical candidate for the treatment of diseases involving overexpression of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound demonstrated potent inhibition of human ACAT-1, highlighting its potential in drug development for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Chemical Synthesis and Corrosion Inhibition
Research into this compound derivatives has also extended to the field of chemical synthesis and corrosion inhibition. For instance, derivatives of this compound have been synthesized and evaluated as corrosion inhibitors, demonstrating promising inhibition efficiencies in both acidic and oil medium environments. Such studies underscore the chemical versatility and potential industrial applications of these compounds (Yıldırım & Cetin, 2008).
Insecticidal Applications
Additionally, derivatives have been investigated for their insecticidal properties. For example, novel heterocycles incorporating a thiadiazole moiety and derived from this compound have been synthesized and assessed against the cotton leafworm, Spodoptera littoralis. Such studies highlight the potential agricultural applications of these compounds (Fadda et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-21(24-15-10-17-6-2-1-3-7-17)16-26-20-9-5-4-8-19(20)25-22(26)18-11-13-23-14-12-18/h1-9,11-14H,10,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOIFYRILDPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/no-structure.png)
![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)

![N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837703.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2837705.png)



![[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2837711.png)

